

# An In-depth Technical Guide to Pentadecanedioic Acid: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: Pentadecanedioic Acid

Cat. No.: B073588

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **pentadecanedioic acid** ( $C_{15}H_{28}O_4$ ), a long-chain dicarboxylic acid of significant interest in various industrial and pharmaceutical applications. This document details its molecular structure, physicochemical and spectroscopic properties, and key experimental protocols for its synthesis and analysis. Furthermore, it explores its relevance in drug development, particularly as a key intermediate, and discusses associated biological signaling pathways.

## Molecular Structure and Chemical Formula

**Pentadecanedioic acid**, also known as 1,15-**pentadecanedioic acid** or 1,13-tridecanedicarboxylic acid, is a saturated aliphatic dicarboxylic acid.<sup>[1][2]</sup> Its structure consists of a linear chain of fifteen carbon atoms with a carboxylic acid (-COOH) group at each terminus.<sup>[1]</sup>

Molecular Formula:  $C_{15}H_{28}O_4$ <sup>[3][4]</sup>

Chemical Structure:

Key Identifiers:

- CAS Number: 1460-18-0<sup>[3][4]</sup>

- Molecular Weight: 272.38 g/mol [3][4]
- IUPAC Name: **Pentadecanedioic acid**[5][6]
- SMILES: O=C(O)CCCCCCCCCCCCC(O)=O[6][7]
- InChI Key: BTZVDPWKGXMQFW-UHFFFAOYSA-N[4][8]

## Physicochemical and Spectroscopic Data

**Pentadecanedioic acid** typically presents as a grey to off-white solid powder.[1][3] Due to its long hydrophobic carbon chain, it has limited solubility in water but is soluble in many organic solvents.[1]

**Table 1: Physicochemical Properties of Pentadecanedioic Acid**

Property	Value	Reference(s)
Molecular Formula	C <sub>15</sub> H <sub>28</sub> O <sub>4</sub>	[3][4]
Molecular Weight	272.38 g/mol	[3][4]
Melting Point	113-114 °C	[1]
Physical Appearance	Grey to off-white solid	[1][3]
Purity	≥97%	[1][7]

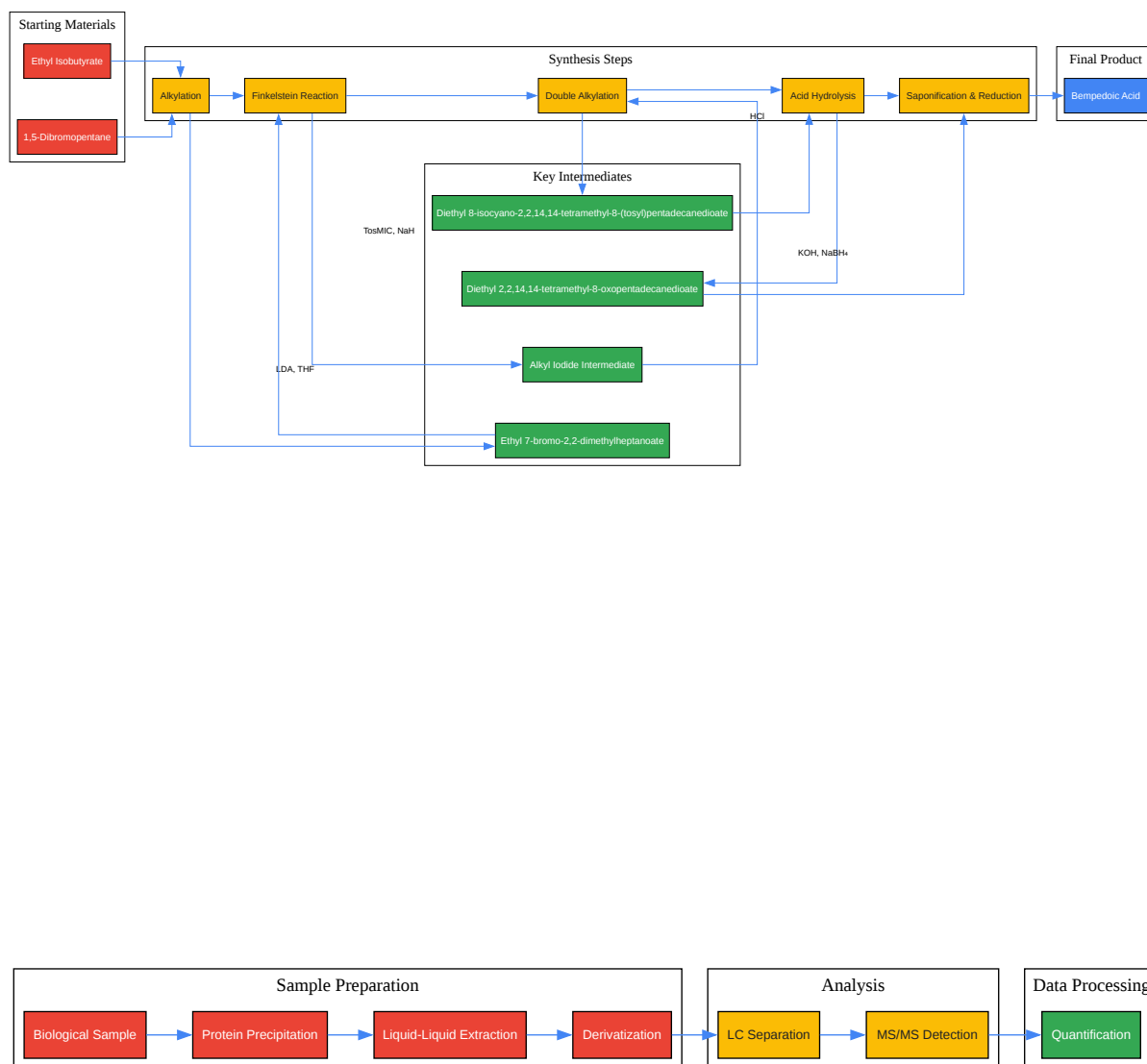
**Table 2: Spectroscopic Data for Pentadecanedioic Acid**

Technique	Key Data Points	Reference(s)
Mass Spectrometry (GC-MS)	m/z Top Peak: 98, m/z 2nd Highest: 84, m/z 3rd Highest: 112	[5][6]
FTIR Spectroscopy	Spectra available (KBr and ATR-IR)	[5]
Raman Spectroscopy	Spectrum available	[5]
<sup>1</sup> H NMR Spectroscopy	While specific peak assignments for pentadecanedioic acid are not readily available in the provided search results, spectra for the related pentadecanoic acid can be found for reference.	[9]
<sup>13</sup> C NMR Spectroscopy	Spectrum available for pentadecanoic acid.	[9]

## Experimental Protocols

### Synthesis of Pentadecanedioic Acid Derivatives

**Pentadecanedioic acid** and its derivatives are crucial intermediates in the synthesis of more complex molecules, including the lipid-lowering drug bempedoic acid.[1][3] Below is a generalized workflow for the synthesis of a key derivative, diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate, a precursor to bempedoic acid.[3]



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